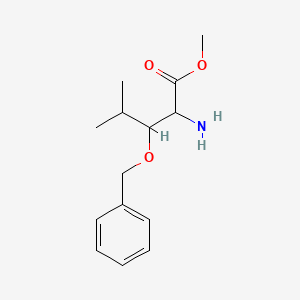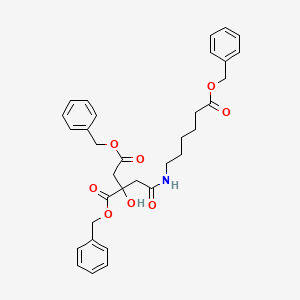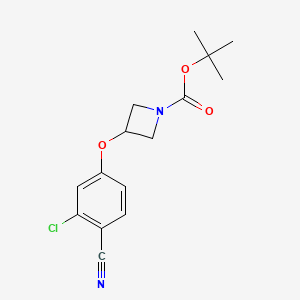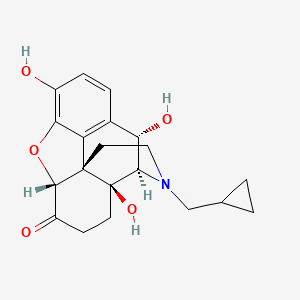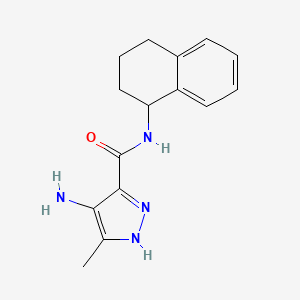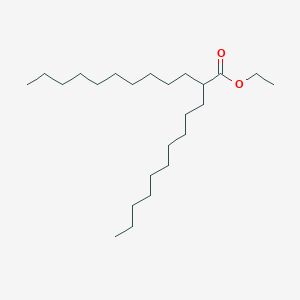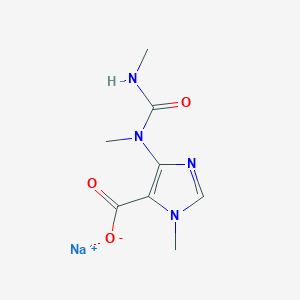
Caffeidine Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeidine Acid Sodium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from caffeic acid, a naturally occurring phenolic compound found in many plants. This compound is known for its antioxidant properties and is used in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Caffeidine Acid Sodium Salt typically involves the neutralization of caffeic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where caffeic acid is dissolved in water, and sodium hydroxide is added gradually under constant stirring. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of approximately 7-8 to ensure complete neutralization. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and concentration. The final product is often purified using crystallization or other separation techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeidine Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: The compound can be reduced to form dihydrothis compound.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various metal salts can be used to replace the sodium ion, often under neutral or slightly acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Metal-caffeidine acid complexes.
Applications De Recherche Scientifique
Caffeidine Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of Caffeidine Acid Sodium Salt primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Caffeidine Acid Sodium Salt can be compared with other similar compounds such as:
Caffeic Acid: The parent compound, known for its antioxidant properties.
Chlorogenic Acid: Another phenolic compound with similar antioxidant activity.
Ferulic Acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its enhanced solubility in water compared to caffeic acid, making it more suitable for various applications in aqueous systems. Its sodium salt form also allows for easier handling and formulation in industrial processes.
Propriétés
Formule moléculaire |
C8H11N4NaO3 |
|---|---|
Poids moléculaire |
234.19 g/mol |
Nom IUPAC |
sodium;3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O3.Na/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6;/h4H,1-3H3,(H,9,15)(H,13,14);/q;+1/p-1 |
Clé InChI |
NVQQLDXESYQGPR-UHFFFAOYSA-M |
SMILES canonique |
CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
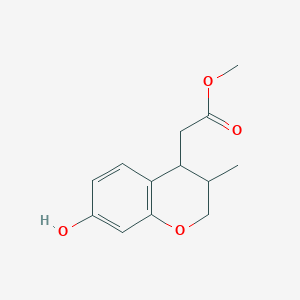
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
